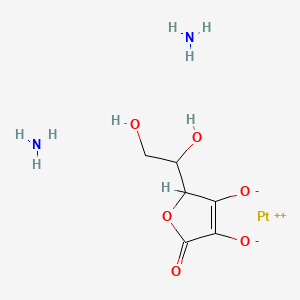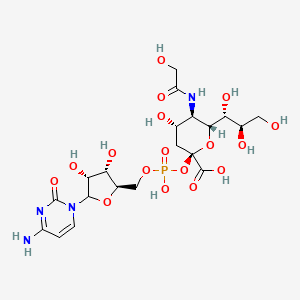
1,4,5,6-テトラヒドロ-5,6-ジオキソ-2,3-ピラジンジカルボニトリル
説明
1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile is a chemical compound that has been studied in various contexts due to its unique structural and chemical properties. It serves as a precursor and intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and material science.
Synthesis Analysis
The compound can be synthesized through a reaction involving 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate, which leads to the formation of derivatives through a double Michael reaction followed by cyclization to the cyano group. The structure of the product was established by X-ray crystallography (Tominaga et al., 1997).
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed through X-ray diffraction, highlighting the donor-acceptor type arrangement of planar molecules in uniform parallel stacks, which is crucial for understanding the electronic and spatial configuration of the compound (Mørkved et al., 2007).
Chemical Reactions and Properties
Various chemical reactions involving 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile derivatives have been explored, including one-pot, multicomponent reactions that result in highly substituted derivatives. These reactions are facilitated by specific catalysts and solvent conditions, illustrating the compound's versatility in organic synthesis (Shaabani et al., 2007).
科学的研究の応用
材料科学:先進材料の構成要素
この化合物は、特にフタロシアニンブロックの合成における材料科学の構成要素として役立ちます 。フタロシアニンは、その熱安定性と電子特性により、光起電力、ガスセンサー、非線形光学など、さまざまな用途に使用されています。
有機合成:複素環式化合物の形成
有機化学では、1,4,5,6-テトラヒドロ-5,6-ジオキソ-2,3-ピラジンジカルボニトリルは、複素環式化合物を合成するために使用されます 。これらの化合物は、医薬品、農薬、染料の開発において重要です。
製薬研究:創薬と発見
この化合物の構造は、特定の生物学的経路を標的とする薬物を設計するための製薬研究において重要です 。その誘導体は、受容体や酵素に対する選択的アゴニストまたはアンタゴニストとして作用する可能性があります。
分析化学:化学分析と検出
この化合物は、その独自の化学的特性により、分光光度法またはクロマトグラフィーを通じて、さまざまな物質の検出と定量化に分析化学で使用できます .
超分子化学:結晶工学
1,4,5,6-テトラヒドロ-5,6-ジオキソ-2,3-ピラジンジカルボニトリル: は、水素結合相互作用を介して超分子構造を設計する結晶工学において役割を果たしています 。これは、所望の物理的特性を持つ新素材の開発において重要です。
触媒:触媒反応における中間体
これは、触媒反応における中間体として作用し、基質をより高い効率と選択性で生成物に変換することを促進します .
環境科学:汚染物質の検出と除去
環境科学では、この化合物の誘導体は、水や空気からの汚染物質の検出と除去に用いることができ、環境モニタリングと修復の取り組みにも貢献します .
生化学:代謝経路の研究
最後に、生化学では、この化合物の誘導体は、代謝経路を研究し操作するために使用できます。これは、疾患のメカニズムを理解し、治療戦略を開発するために不可欠です .
作用機序
Mode of Action
It has been reported that the compound can form a salt via hydrogen bonding interactions . This suggests that it may interact with its targets through similar mechanisms, potentially altering their function or activity.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
特性
IUPAC Name |
5,6-dioxo-1,4-dihydropyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4O2/c7-1-3-4(2-8)10-6(12)5(11)9-3/h(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVDGBINMCDFTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NC(=O)C(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36023-64-0 | |
| Record name | 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile interact with metal ions?
A: 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile, often deprotonated to its dianionic form (tdpd2−), acts as a bridging ligand, coordinating to metal ions like copper(II), manganese(II), and zinc(II). This interaction forms the basis for constructing one-dimensional and two-dimensional coordination polymers. [, , , ] For example, in the presence of pyrazine, it forms complexes like {[M(H2O)4(pyz)][M(tdpd)2(pyz)]·6(H2O)}n, where M can be Co or Zn. []
Q2: What role does hydrogen bonding play in the supramolecular structures formed by 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile?
A: Hydrogen bonding is crucial in directing the self-assembly of supramolecular structures involving 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile. The molecule can participate in triple hydrogen bond formations. When combined with molecules containing complementary hydrogen bonding sites, like melamine, it creates robust and predictable supramolecular architectures. [, ]
Q3: Has 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile been used in the synthesis of polymers beyond coordination polymers?
A: Yes, 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile serves as a valuable precursor in polyamide synthesis. [] Its dicarbonitrile functionality enables polymerization with diamines, yielding high-melting polyamides with potentially valuable thermal properties.
Q4: Are there any studies investigating the magnetic properties of complexes containing 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile?
A: Research indicates that copper(II) coordination polymers incorporating 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile exhibit antiferromagnetic coupling between the copper(II) ions. [] This suggests potential applications in the field of magnetic materials. Furthermore, in-situ magnetic susceptibility measurements have been used to study the structural transformations of cobalt complexes with 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile and pyrazine ligands. []
Q5: What analytical techniques are commonly employed to characterize 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile and its complexes?
A: Single-crystal X-ray diffraction plays a critical role in determining the crystal structures of 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile-containing complexes. [, , , , , ] Additionally, techniques like powder X-ray diffraction are used to study structural transformations and identify different phases. [] Magnetic susceptibility measurements provide insights into magnetic properties. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[3.2.1]octane-2-carboxylic acid, 2-amino-](/img/structure/B1221738.png)


![N-(2,4-diaminoquinazolin-6-yl)-N-[[4-[[(2,4-diaminoquinazolin-6-yl)-formylamino]methyl]phenyl]methyl]formamide](/img/structure/B1221741.png)

![(6R)-7,9-Dibromo-N-[3-[2,6-dibromo-4-[2-[[(6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1221743.png)





![Acetamide,N-hydroxy-N-[3-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-propen-1-yl]-](/img/structure/B1221753.png)

